molecular formula C10H10INO4 B14899710 Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate

Cat. No.: B14899710
M. Wt: 335.09 g/mol
InChI Key: WFOUJVFCEMRTAR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is a synthetic organic compound with the molecular formula C10H10INO4 It is characterized by the presence of a hydroxy group, an iodine atom, and a methylcarbamoyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while substitution of the iodine atom can produce various substituted benzoates .

Scientific Research Applications

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The methylcarbamoyl group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C10H10INO4

Molecular Weight

335.09 g/mol

IUPAC Name

methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate

InChI

InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14)

InChI Key

WFOUJVFCEMRTAR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O

Origin of Product

United States

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